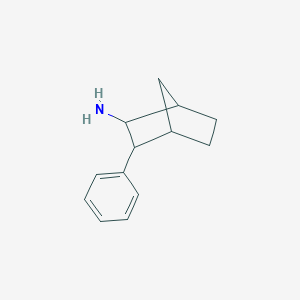

3-Phenylnorbornan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESNBFAEPGJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376206 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39550-30-6 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylnorbornan 2 Amine and Its Derivatives

Direct Synthesis Approaches

Direct approaches to 3-phenylnorbornan-2-amine often involve the formation of the carbon-nitrogen bond in a single key step or a short sequence of reactions. These methods are valued for their efficiency and are widely employed in both academic and industrial settings.

Reductive Amination of Carbonyl Precursors

Reductive amination is a powerful and versatile method for the synthesis of amines, including this compound. libretexts.orgpearson.com This two-part reaction involves the initial reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate. libretexts.orgpearson.com This intermediate is then reduced in the second step to yield the final amine product. libretexts.orgpearson.com

A common precursor for the synthesis of this compound via reductive amination is 3-phenylnorbornan-2-one. This ketone can be reacted with ammonia (B1221849) or a primary amine to form an imine, which is subsequently reduced to the target amine. masterorganicchemistry.commasterorganicchemistry.com The choice of reducing agent is crucial for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LAH) can be used, milder and more selective reagents are often preferred to avoid side reactions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used because they are capable of reducing the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.comnih.gov In some cases, a stepwise procedure involving the formation of the imine in methanol (B129727) followed by reduction with sodium borohydride (B1222165) (NaBH4) is employed, particularly when dialkylation is a concern. nih.gov

| Precursor | Reagents | Product | Key Features |

| 3-Phenylnorbornan-2-one | 1. NH3 or R-NH22. NaBH3CN or NaBH(OAc)3 | This compound or N-substituted derivative | Mild and selective reduction of the imine intermediate. masterorganicchemistry.comnih.gov |

| Aldehyde/Ketone | Primary Amine, NaBH3CN | Primary Amine | Efficient for synthesizing primary amines. pearson.com |

| Aldehyde/Ketone | Secondary Amine, NaBH(OAc)3 | Tertiary Amine | Good yields with minimal overalkylation. unl.edu |

The formation of an imine begins with the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org The carbinolamine is then protonated on its oxygen atom, turning it into a good leaving group (water). libretexts.org Elimination of water leads to the formation of an iminium ion, which is then deprotonated to give the final imine. libretexts.org The entire process is reversible and often acid-catalyzed. lumenlearning.com

The reaction of a secondary amine with an aldehyde or ketone follows a similar initial pathway to form a carbinolamine. lumenlearning.com However, since the nitrogen in the resulting iminium ion does not have a proton to lose, a proton is removed from an adjacent carbon atom, leading to the formation of an enamine. lumenlearning.com

The reduction of the C=N double bond of the imine or the C=C double bond of the enamine is typically achieved using a hydride reducing agent. youtube.com Reagents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride are commonly used for this purpose. masterorganicchemistry.comnih.gov The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbon of the imine or the β-carbon of the enamine.

Nucleophilic Substitution Reactions with Halogenated Norbornane (B1196662) Intermediates

Nucleophilic substitution reactions provide another direct route to this compound and its derivatives. science-revision.co.uk These reactions involve the displacement of a leaving group, typically a halogen, from a norbornane scaffold by a nitrogen nucleophile. science-revision.co.ukchemguide.co.uk The reactivity of the alkyl halide in these reactions generally increases in the order of Cl < Br < I, reflecting the strength of the carbon-halogen bond. libretexts.org

These reactions can proceed through either an SN1 or SN2 mechanism, depending on the structure of the halogenated norbornane. science-revision.co.uk For primary halogenoalkanes, the SN2 mechanism, a one-step process, is favored. savemyexams.com In contrast, tertiary halogenoalkanes tend to react via the SN1 mechanism, which involves a two-step process with the formation of a carbocation intermediate. chemguide.co.uk

The direct alkylation of ammonia or primary and secondary amines with a suitable halogenated 3-phenylnorbornane is a straightforward approach. wikipedia.orgucalgary.ca However, a significant drawback of this method is the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgucalgary.calibretexts.org This lack of selectivity can make purification of the desired product challenging. wikipedia.org

Despite this limitation, N-alkylation remains a useful method, particularly for the synthesis of tertiary amines and quaternary ammonium salts where overalkylation is not a concern. wikipedia.orglibretexts.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. ucalgary.ca

The Gabriel synthesis offers a classic and effective method for the preparation of primary amines, avoiding the issue of overalkylation seen with direct alkylation of ammonia. wikipedia.orglibretexts.org This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com The phthalimide acts as a protected form of ammonia. wikipedia.org

The resulting N-alkylphthalimide is then cleaved to release the primary amine. wikipedia.org This can be achieved through acidic hydrolysis or, more commonly, by reaction with hydrazine (B178648) in what is known as the Ing-Manske procedure. wikipedia.org While effective, the Gabriel synthesis is generally limited to the preparation of primary amines from primary alkyl halides and can involve harsh reaction conditions. wikipedia.org

Reduction of Nitrogen-Containing Functional Groups

The reduction of various nitrogen-containing functional groups provides an alternative pathway to synthesize amines. This approach is particularly useful when the corresponding nitro compounds, nitriles, or amides are readily available.

The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. nih.govmasterorganicchemistry.com This can be accomplished using a variety of reducing agents. wikipedia.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is a common method. masterorganicchemistry.comwikipedia.org Alternatively, metals such as iron, tin, or zinc in the presence of acid can also effect this reduction. masterorganicchemistry.com While metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines due to the formation of azo compounds, they can be effective for aliphatic nitro compounds. wikipedia.org For instance, lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines. wikipedia.org A combination of sodium borohydride with transition metal salts like nickel(II) chloride or nickel(II) acetate (B1210297) has also been shown to be effective for the reduction of nitroarenes to arylamines. asianpubs.orgorientjchem.org

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride. libretexts.org The reaction proceeds through the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, ultimately leading to the amine after an aqueous workup. libretexts.org Similarly, amides can be reduced to primary, secondary, or tertiary amines using LiAlH4, depending on the substitution pattern of the amide. libretexts.org

Rearrangement Reactions

Certain rearrangement reactions provide pathways to amines from carboxylic acid derivatives, often involving a key step where a carbon-carbon bond is cleaved and a carbon-nitrogen bond is formed. These reactions typically result in the loss of one carbon atom from the starting material.

The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out using bromine or chlorine in a strongly basic aqueous solution, such as sodium hydroxide. wikipedia.org

The mechanism involves several steps. First, the base deprotonates the amide, which then reacts with the halogen to form an N-haloamide. A second deprotonation yields an anion that rearranges: the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen as the halide ion departs. wikipedia.org This concerted step produces an isocyanate intermediate. wikipedia.org The isocyanate is then hydrolyzed by water in the reaction mixture to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine. wikipedia.org Due to the loss of the carbonyl carbon, applying this method to 3-phenylnorbornane-2-carboxamide would not yield the target molecule but rather a 3-phenyl-2-norbornylamine where the original C2 carbonyl/amide carbon has been removed.

Table 4: Reagents for Hofmann Rearrangement

| Reagent System | Conditions | Notes |

| Br₂ / aq. NaOH | Aqueous, often with heating. | The classic conditions for the Hofmann rearrangement. wikipedia.org |

| N-Bromosuccinimide (NBS) / Base | Can be used as a source of electrophilic bromine. | A common alternative to liquid bromine. wikipedia.org |

| Lead Tetraacetate | Mildly acidic conditions. | Allows the reaction to be performed on base-sensitive substrates. wikipedia.org |

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be converted to a primary amine. wikipedia.orgorganic-chemistry.org Similar to the Hofmann rearrangement, this reaction results in a primary amine with one less carbon atom than the starting acyl azide. wikipedia.orgnih.gov

The synthesis begins with the conversion of a carboxylic acid or its derivative (like an acyl chloride) into an acyl azide (R-CON₃). organic-chemistry.org This is commonly done by reacting an acyl chloride with sodium azide. organic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen, with the simultaneous loss of nitrogen gas (N₂), a very stable leaving group. wikipedia.orgnih.gov This process, which occurs with retention of configuration at the migrating R-group, yields an isocyanate (R-N=C=O). wikipedia.orgnih.gov The isocyanate can then be hydrolyzed with aqueous acid or base to give the primary amine and carbon dioxide. wikipedia.orgpearson.com

Table 5: Reagents for Curtius Rearrangement

| Step | Reagent(s) | Purpose |

| 1. Acyl Azide Formation | Sodium Azide (NaN₃) on an Acyl Chloride | Converts the acyl halide to an acyl azide. organic-chemistry.org |

| Diphenylphosphoryl azide (DPPA) on a Carboxylic Acid | A one-pot method to form the acyl azide from the acid. nih.gov | |

| 2. Rearrangement & Hydrolysis | Heat (thermal decomposition) | Induces rearrangement to the isocyanate. wikipedia.org |

| H₂O / H⁺ or OH⁻ | Hydrolyzes the isocyanate intermediate to the amine. wikipedia.orgorganic-chemistry.org |

Approaches Utilizing Norbornane/Norbornene Precursors

The most direct and practical syntheses of this compound start with precursors that already contain the characteristic bicyclo[2.2.1]heptane (norbornane) skeleton. A highly effective and versatile method in this category is the reductive amination of a ketone.

Reductive amination is a two-part process that converts a ketone or aldehyde into an amine. libretexts.org For the synthesis of this compound, the logical starting material is 3-phenylnorbornan-2-one.

The reaction begins with the treatment of the ketone with ammonia (to form a primary amine) or a primary/secondary amine (to form a secondary/tertiary amine, respectively). libretexts.org In the presence of an acid catalyst, the nitrogen nucleophile adds to the carbonyl carbon, and after dehydration, forms an imine (for ammonia or primary amines) or an enamine (for secondary amines). libretexts.org

In the second step, this intermediate is reduced in situ to the corresponding amine. libretexts.org A variety of reducing agents can be used, but mild reagents that selectively reduce the imine in the presence of the starting ketone are preferred for one-pot procedures. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly well-suited for this purpose, as they are less reactive towards ketones under the neutral or weakly acidic conditions used for imine formation. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation is also a viable reduction method. libretexts.org This approach avoids the issue of over-alkylation that can plague other amine synthesis methods. masterorganicchemistry.com

Table 6: Reagents and Conditions for Reductive Amination

| Reagent System | Amine Source | Typical Conditions | Notes |

| NaBH₃CN | Ammonia (NH₃) | Methanol solvent, pH 6-7. | A very common and selective reagent for reductive amination. wikipedia.org |

| NaBH(OAc)₃ | Ammonia (NH₃) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). | A mild and highly effective reagent, often giving higher yields than NaBH₃CN. masterorganicchemistry.com |

| H₂ / Ni, Pd, or Pt catalyst | Ammonia (NH₃) | Elevated pressure and temperature. | An effective method, especially on an industrial scale. libretexts.org |

Cycloaddition Reactions for Bicyclic Ring System Formation

The foundational norbornane skeleton is classically assembled through cycloaddition reactions, most prominently the Diels-Alder reaction. acs.orgacs.orgresearchgate.netresearchgate.netnih.govnih.govyoutube.comacs.orgnyu.eduyoutube.com This powerful carbon-carbon bond-forming reaction involves the [4+2] cycloaddition of a conjugated diene, such as cyclopentadiene (B3395910), with a suitable dienophile. acs.orgacs.orgresearchgate.net For the synthesis of phenyl-substituted norbornene derivatives, styrene (B11656) or its analogs can serve as the dienophile. acs.org The reaction kinetics of cyclopentadiene with styrene have been studied to produce 5-phenyl-2-norbornene. acs.org

The Diels-Alder reaction typically yields a mixture of endo and exo isomers, with the exo isomer often being more desirable for subsequent polymerization reactions due to its greater reactivity. researchgate.net The reaction conditions, including temperature and the presence of catalysts, can influence the stereochemical outcome. researchgate.netnih.gov For instance, the reaction of cyclopentadiene with bis(2-ethylhexyl) maleate (B1232345) has been studied at various temperatures, showing a slight change in the endo/exo ratio with increasing temperature. researchgate.net

Functionalization of the Norbornene Backbone

Once the norbornene scaffold is in place, further functionalization can be achieved through a variety of modern synthetic techniques.

Palladium-Catalyzed C-H Bond Activation and Functionalization (e.g., Catellani Reaction)

A highly effective method for the functionalization of aryl halides is the palladium/norbornene cooperative catalysis, famously known as the Catellani reaction. acs.orgnih.govrsc.orgwikipedia.orgsioc-journal.cnnih.govrsc.orgrsc.org This reaction facilitates the simultaneous functionalization at both the ortho and ipso positions of an aryl halide. nih.gov Norbornene acts as a transient mediator, enabling the ortho-C-H activation of the aryl halide via the formation of a palladacycle. acs.orgwikipedia.org This intermediate then directs the subsequent reaction with various electrophiles, such as alkyl or aryl halides, and amination or acylation agents, at the ortho position. acs.orgwikipedia.org The catalytic cycle, which involves Pd(0), Pd(II), and Pd(IV) species, concludes with the extrusion of norbornene. acs.orgwikipedia.org This methodology has been utilized to construct a diverse array of polyfunctionalized arenes and polycyclic aromatic hydrocarbons. nih.govrsc.orgrsc.org

Ring-Opening Metathesis of Norbornene β-Amino Acids

Ring-opening metathesis polymerization (ROMP) is a powerful tool for creating polymers from cyclic olefins like norbornene derivatives. acs.orgrsc.orgacs.orgcore.ac.ukmdpi.com Specifically, norbornene monomers functionalized with amino acids can be polymerized using ruthenium-based catalysts, such as the Grubbs catalysts. acs.orgacs.org While amine monomers can often deactivate metathesis catalysts, the use of an amino acid spacer can suppress this deactivation, allowing for successful polymerization. acs.org This approach has been used to synthesize block copolymers that can self-assemble into micelles. acs.org The living nature of ROMP allows for the creation of well-defined polymers with narrow molecular weight distributions. acs.org

Click Chemistry Approaches for Scaffold Derivatization

"Click" chemistry, a set of biocompatible and highly efficient reactions, offers a versatile strategy for the derivatization of norbornene scaffolds. researchgate.netnih.govrsc.orgnih.govkinampark.com These reactions, which include copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions, are known for their high yields, mild reaction conditions, and tolerance to a wide range of functional groups. researchgate.netrsc.orgnih.govkinampark.com The thiol-norbornene reaction, in particular, proceeds via a step-growth mechanism and is insensitive to moisture and oxygen. researchgate.net These characteristics make click chemistry an attractive method for attaching bioactive molecules and other functionalities to the norbornene framework, particularly in the development of materials for tissue engineering. researchgate.netnih.govkinampark.com

Transformation of Norbornane Dicarboxylic Acid Derivatives

Norbornane dicarboxylic acid and its anhydride (B1165640) derivatives serve as versatile starting materials for the synthesis of various functionalized norbornanes, including amines. acs.orggoogle.comnih.govnih.govyoutube.comyoutube.com For instance, cis-5-norbornene-exo-2,3-dicarboxylic anhydride can be reacted with hydrazine to form N-amino norbornene imides. acs.org These imides can be further derivatized by reaction with carboxylic acid chlorides. acs.org The resulting dicarboxylic acids can then be converted to diamides through reactions with amines, a process that can be catalyzed by Lewis acids like Nb2O5. nih.gov Subsequent reduction of the amide or imide functionalities, typically with a powerful reducing agent like lithium aluminum hydride, yields the corresponding amines. youtube.comyoutube.com

Application of Norbornyllithium as a Bridgehead Precursor

1-Norbornyllithium is a valuable reagent for introducing substituents at the bridgehead position of the norbornane skeleton. tandfonline.comtandfonline.com It can be prepared from 1-chloronorbornane and lithium metal. tandfonline.com This organolithium species reacts with various electrophiles, such as ethyl chloroformate or N-formylmorfolin, to yield bridgehead-substituted norbornane derivatives. tandfonline.comtandfonline.com For example, reaction with carbon dioxide produces 1-norbornyl carboxylic acid. tandfonline.com These functionalized bridgehead compounds can then be further transformed into other derivatives. tandfonline.comtandfonline.com

Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound Analogs

The generation of single enantiomers or diastereomers of this compound requires synthetic routes that can effectively control the formation of multiple stereocenters. The following sections detail prominent strategies, from the desymmetrization of symmetric precursors to sophisticated biocatalytic and multi-step pathways.

Asymmetric desymmetrization of a prochiral meso compound is a powerful strategy for creating chiral building blocks. caltech.edu In the context of the norbornane system, a common starting material is 5-norbornene-2,3-dicarboxylic anhydride, which exists as endo and exo isomers. rsc.org This meso anhydride, formed via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, possesses a plane of symmetry, and a stereoselective reaction at one of its two identical carbonyl groups can induce chirality. caltech.educaltech.edu

The synthesis of norbornene dicarboxylic anhydride from cyclopentadiene and maleic anhydride is a classic cycloaddition that can produce four stereocenters with high selectivity in a single step. latech.edu The kinetically favored product is typically the endo isomer, which can be thermally isomerized to the more stable exo form. caltech.edulatech.edu High temperatures can promote this transformation. latech.edu

A potential, though not explicitly documented for this specific target, desymmetrization pathway would involve the enantioselective ring-opening of the anhydride using a chiral nucleophile, such as a chiral alcohol or amine, often in the presence of a catalyst. This would yield a chiral mono-ester or mono-amide, respectively. This intermediate, now possessing defined stereocenters, could be further elaborated through functional group transformations, such as a Curtius or Hofmann rearrangement of a resulting carboxylic acid derivative, to install the desired amine functionality, thereby producing an enantiomerically enriched norbornane-based amino acid or amine.

The use of transition metal complexes with chiral ligands is a cornerstone of modern asymmetric synthesis. nih.gov For the synthesis of chiral amines, asymmetric hydrogenation of prochiral precursors like enamines, imines, or unsaturated heterocycles is a highly effective method. wikipedia.org This approach relies on a chiral catalyst to selectively deliver hydrogen to one face of the substrate, thereby creating a new stereocenter with high enantiomeric excess.

While specific applications of this method for the direct synthesis of this compound are not widely documented, the general principles are well-established. A plausible precursor could be a 3-phenyl-2-aminonorbornene or the corresponding imine. Hydrogenation of such an intermediate using a chiral catalyst, for example, a rhodium or iridium complex bearing a chiral phosphine (B1218219) ligand, could yield the desired product with high enantioselectivity. nih.gov

The choice of ligand is critical for achieving high stereoselectivity. Ligand classes that have proven effective in numerous asymmetric hydrogenations include those with C2 symmetry, such as BINAP, and various P,N-ligands like PHOX. nih.gov The catalyst and ligand create a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer. youtube.comyoutube.com

Table 1: Examples of Chiral Ligands Used in Asymmetric Catalysis This table presents ligands generally used in asymmetric synthesis; their specific application to this compound is not explicitly documented.

| Ligand Family | Common Metal | Typical Application |

| Diphosphines (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric hydrogenation of ketones and olefins. youtube.com |

| P,N-Ligands (e.g., PHOX) | Iridium, Palladium | Asymmetric hydrogenation of unfunctionalized olefins. nih.gov |

| N,N'-Dioxides | Scandium, Nickel | Asymmetric Friedel-Crafts reactions, Alkylations. |

| Biimidazoline (BiIM) | Palladium | Asymmetric Catellani reactions. |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity.

Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral primary amines via the asymmetric amination of a prochiral ketone. researchgate.net These enzymes transfer an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a carbonyl acceptor. This approach can provide direct access to enantiomerically pure amines, often with excellent conversion and enantiomeric excess (>99% ee). Current time information in Bangalore, IN.

The primary challenge in applying transaminases to the synthesis of this compound would be the steric bulk of the corresponding precursor, 3-phenylnorbornan-2-one. The substrate scope of many wild-type transaminases can be limited, and bulky ketones are often poor substrates. However, significant progress has been made in overcoming these limitations through protein engineering and the discovery of novel enzymes with broader substrate acceptance. clockss.org For a reaction to be efficient, high substrate specificity of the enzyme is a crucial factor.

Amine dehydrogenases (AmDHs) represent another class of enzymes for chiral amine synthesis. They catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. A key advantage is the use of inexpensive ammonia and the formation of water as the only byproduct.

While native AmDHs are rare, significant breakthroughs have been achieved by engineering other enzymes, such as phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH), to accept ketones instead of their natural α-keto acid substrates. Through rational design and directed evolution, the substrate specificity of these enzymes has been altered and expanded.

A notable success in this area involves the engineering of a native amine dehydrogenase (nat-AmDH) to accommodate sterically hindered substrates. Researchers have successfully engineered an AmDH that can bind and reduce norcamphor, producing the chiral amine 2-aminonorbornane. This demonstrates the feasibility of using engineered AmDHs for the synthesis of amines built on the rigid and bulky norbornane scaffold, suggesting that a similar approach could be developed for the synthesis of this compound from its corresponding ketone.

Achieving both diastereomeric and enantiomeric purity for a complex molecule like this compound often requires a multi-step synthetic sequence where stereochemistry is carefully installed and relayed through subsequent reactions.

A common non-asymmetric synthesis involves the formation of an imine from a norbornene derivative and a phenyl-substituted amine, followed by reduction with a powerful agent like lithium aluminum hydride (LAH). However, this classical approach typically yields a mixture of stereoisomers and lacks stereocontrol.

A truly stereocontrolled pathway would introduce chirality early in the synthesis and preserve it throughout. For example, a sequence could begin with an asymmetric Diels-Alder reaction to construct the norbornene skeleton with initial enantiocontrol. Alternatively, a prochiral norbornene derivative could undergo an asymmetric transformation, such as a Sharpless asymmetric dihydroxylation or epoxidation, to install stereocenters with high fidelity.

These chiral intermediates would then be carried through a series of functional group interconversions to introduce the phenyl and amine groups. For instance, a chiral epoxide could be opened by a phenyl organometallic reagent, and the resulting alcohol could be converted to the amine via a Mitsunobu reaction or by conversion to a mesylate followed by substitution with an azide and subsequent reduction. Each step would need to be optimized to proceed with high stereospecificity to ensure the final product is obtained as a single, pure stereoisomer. A reported synthesis of other chiral norbornane diamine derivatives utilized a selective ester epimerization followed by a Curtius degradation to obtain optically active products.

Stereochemical Investigations of 3 Phenylnorbornan 2 Amine

Determination of Absolute and Relative Stereochemistry in Norbornane (B1196662) Amine Systems

The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical aspect of a chiral molecule's identity. wikipedia.org For 3-phenylnorbornan-2-amine, with its multiple stereocenters, determining both the absolute and relative configurations is a complex but essential task. The relative configuration describes the arrangement of different stereocenters within the same molecule, while the absolute configuration provides the definitive spatial orientation of each atom. libretexts.orgucalgary.ca

Early research into the stereochemistry of related phenylnorbornane systems laid the groundwork for understanding these complex structures. For instance, the absolute configurations of (+)-exo-3-phenyl-endo-norborn-2-ylamine hydrochloride and (-)-endo-3-phenyl-endo-norborn-2-ylamine hydrochloride were established as (2S) and (2R) respectively. This was achieved by analyzing the circular dichroism (c.d.) of their N-salicylidene derivatives. The determination of the absolute configuration of these compounds also allowed for the establishment of the absolute configurations of several related phenylnorbornanes, including (-)-2-phenylnorborn-2-ene, (-)-endo-2-phenyl-exo-cis-norbornane-2,3-diol, (+)-endo-3-phenylnorbornan-2-one, and (+)-endo-3-phenyl-exo-norbornan-2-ol.

The relationship between different stereoisomers can be established through chemical transformations with known stereochemical outcomes. ucalgary.ca For example, the conversion of (±)-endo-3-phenyl-endo-norbornane-2-carboxylic acid to (-)-endo-3-phenyl-endo-norborn-2-ylamine hydrochloride via a Curtius reaction, followed by the formation of the N-salicylidene derivative, was instrumental in assigning the absolute configuration.

Table 1: Stereochemical Data for Phenylnorbornane Derivatives

| Compound | Specific Rotation ([α]) |

| (+)-exo-3-phenyl-endo-norborn-2-ylamine hydrochloride | +45° (c 1.0, MeOH) |

| N-salicylidene derivative of (+)-exo-3-phenyl-endo-norborn-2-ylamine hydrochloride | +394° (c 0.41, MeOH) |

| (-)-endo-3-phenyl-endo-norbornane-2-carboxylic acid | -19° (c 4.3, abs. EtOH) |

| (-)-endo-3-phenyl-endo-norborn-2-ylamine hydrochloride | -40° (c 1.0, MeOH) |

| N-salicylidene derivative of (-)-endo-3-phenyl-endo-norborn-2-ylamine hydrochloride | -366° (c 0.40, MeOH) |

Configurational Stability and Nitrogen Inversion Dynamics within the Bicyclic Framework

A key feature of amines is the phenomenon of nitrogen inversion, where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.orglibretexts.org This process can lead to the racemization of chiral amines, making the isolation of stable enantiomers challenging. libretexts.org The energy barrier for this inversion in typical acyclic amines is relatively low. wikipedia.orglibretexts.org

However, the rigid bicyclic structure of the norbornane framework in this compound significantly restricts this conformational flexibility. wikipedia.orgresearchgate.net This rigidity can effectively prevent or slow down the rate of nitrogen inversion, leading to configurationally stable stereoisomers at the nitrogen center. wikipedia.orgresearchgate.net This is analogous to other bicyclic amines, such as Tröger's base, where the constrained structure allows for the existence of stable, optically active enantiomers. researchgate.net

Impact of the Norbornane Ring System on Regio- and Stereoselectivity in Reactions

The rigid and sterically demanding nature of the norbornane ring system exerts significant control over the regio- and stereoselectivity of chemical reactions. researchgate.netbeilstein-journals.org This steric hindrance can direct incoming reagents to attack from the less hindered exo face of the molecule.

In nucleophilic substitution or addition reactions, the bulky norbornane framework can shield one face of a reactive center, leading to a high degree of stereoselectivity. For example, in reactions involving the carbonyl group of a precursor ketone to this compound, the approach of a nucleophile is often directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer.

The regioselectivity of reactions on the norbornane system is also heavily influenced by its structure. unirioja.esmagtech.com.cn In electrophilic additions to norbornene derivatives, the formation of bridged carbocation intermediates is common, which can then be attacked by a nucleophile from a specific direction, leading to a single regioisomer. researchgate.net The presence of the phenyl and amine substituents on the norbornane ring in this compound further influences the electronic and steric environment, adding another layer of control to its reactivity. beilstein-journals.org The interplay of these steric and electronic effects allows for predictable outcomes in a variety of chemical transformations. nih.gov

Enantiomeric Excess and Diastereomeric Ratio Determination Methodologies

Accurately determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial for characterizing stereoisomeric mixtures of this compound. caltech.edu Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most common.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful tools for separating and quantifying enantiomers and diastereomers. nih.gov These methods provide accurate measurements of ee and dr. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers another robust method for determining enantiomeric excess. researchgate.netcam.ac.uk The amine functionality of this compound can be reacted with a chiral reagent to form diastereomeric derivatives. researchgate.net These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification by integration. researchgate.netcam.ac.uk For instance, the use of inorganic cyclodiphosph(III)azane CDAs has been shown to be effective for measuring the ee of chiral amines. researchgate.net

Spectroscopic methods like circular dichroism (CD) and UV-Vis spectroscopy can also be employed, often in combination with chiral auxiliaries or sensing assemblies. nih.gov The formation of diastereomeric complexes with a chiral host can lead to distinct spectroscopic signals for each stereoisomer, enabling the determination of their relative concentrations. nih.govnih.gov Machine learning techniques are increasingly being used to analyze complex spectroscopic data to predict ee and dr values. nih.gov

Table 2: Common Methodologies for Stereoisomeric Purity Determination

| Methodology | Principle | Application |

| Chiral HPLC/GC nih.gov | Differential interaction of stereoisomers with a chiral stationary phase, leading to separation. | Baseline separation and quantification of enantiomers and diastereomers. |

| NMR with Chiral Derivatizing Agents (CDAs) researchgate.netcam.ac.uk | Formation of diastereomeric derivatives with distinct NMR signals. | In-situ determination of enantiomeric excess by integration of signals. |

| Circular Dichroism (CD) Spectroscopy with Chiral Auxiliaries nih.govnih.gov | Formation of diastereomeric complexes with unique CD spectra. | Determination of absolute configuration and enantiomeric excess. |

Reaction Mechanisms and General Reactivity Profile

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in 3-Phenylnorbornan-2-amine possesses a lone pair of electrons, making it a potent nucleophile. msu.edu This inherent nucleophilicity allows it to react with a wide range of electrophilic compounds. The reactivity is comparable to other simple amines, which are generally more nucleophilic than their alcohol or ether counterparts. msu.edu This enhanced nucleophilicity means that, unlike alcohols which often require conversion to a more nucleophilic conjugate base (alkoxide) to react with alkyl halides, amines can react directly. msu.edu

The amine group can participate in nucleophilic substitution reactions, for instance, with alkyl halides to form secondary or tertiary amines. This reactivity is a cornerstone of its chemical behavior, enabling the synthesis of more complex derivatives. The general principle involves the nitrogen's lone pair attacking an electron-deficient center, leading to the formation of a new carbon-nitrogen bond. msu.edu

Electrophilic Substitution at the Amine Nitrogen

Electrophilic substitution at the nitrogen of this compound is a fundamental reaction class for this compound. msu.edu This process involves the amine's nucleophilic nitrogen atom attacking an electrophile, resulting in the formation of a new bond and the displacement of a hydrogen atom. msu.edubyjus.com

Common electrophilic reagents that react with primary amines like this compound include:

Acyl Halides and Anhydrides: These reagents react readily with primary amines to form amides. lumenlearning.com For example, reaction with an acyl chloride would yield an N-(3-phenylnorbornan-2-yl)amide. This reaction is typically rapid and does not require heat. lumenlearning.com

Sulfonyl Chlorides: Reagents like benzenesulfonyl chloride react with primary amines to produce sulfonamides. msu.eduidc-online.com This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. idc-online.com The resulting N-(3-phenylnorbornan-2-yl)sulfonamide is acidic and dissolves in aqueous base. idc-online.com

The general mechanism for these reactions involves the nucleophilic attack of the amine on the electrophilic center of the reagent, followed by the loss of a proton from the nitrogen to yield the stable substituted product. msu.edu

Mechanisms of Reactions with Carbonyl Compounds

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). lumenlearning.comchemtube3d.comlibretexts.org This reaction is reversible and requires acid catalysis to proceed efficiently. chemtube3d.comlibretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then protonated on its oxygen atom by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org

The pH must be carefully controlled; it is typically optimal around pH 5. libretexts.org If the conditions are too acidic, the amine becomes protonated and non-nucleophilic. If too basic, the hydroxyl group of the carbinolamine intermediate cannot be sufficiently protonated to be eliminated as water. libretexts.org The reaction can be driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus or hygroscopic salts. operachem.com

Secondary amines, in contrast, react with carbonyl compounds to form enamines. lumenlearning.compressbooks.pub

Alkylation Mechanisms and Quaternary Ammonium (B1175870) Salt Formation

The nitrogen of this compound can be alkylated by reacting with alkyl halides through a bimolecular nucleophilic substitution (S_N2) mechanism. msu.edunih.gov In this process, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu

A significant challenge with the direct alkylation of primary amines is over-alkylation. msu.edumasterorganicchemistry.comyoutube.com The product of the initial alkylation, a secondary amine (e.g., N-alkyl-3-phenylnorbornan-2-amine), is also nucleophilic and can compete with the starting primary amine for the alkyl halide. idc-online.commsu.edu This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. idc-online.commsu.edu

Quaternary Ammonium Salt Formation: Exhaustive alkylation, often using an excess of a reactive alkyl halide like methyl iodide, leads to the formation of a quaternary ammonium salt. idc-online.comlibretexts.orglibretexts.org In this state, the nitrogen atom is bonded to four carbon atoms and carries a positive charge. libretexts.org These salts are ionic compounds. The process, known as the Menschutkin reaction, involves the reaction of a tertiary amine with an alkyl halide to produce the quaternary salt. nih.gov Therefore, to form a quaternary salt from this compound, it would first be converted to the tertiary amine, which then undergoes the final alkylation. nih.govmsu.edu

| Reagent Class | Product Type | Mechanism | Key Conditions |

| Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts | S_N2 | Excess amine for mono-alkylation; excess alkyl halide for exhaustive alkylation. idc-online.commsu.edu |

| Acyl Halides | Amides | Nucleophilic Acyl Substitution | Typically rapid at room temperature. lumenlearning.com |

| Aldehydes/Ketones | Imines (Schiff Bases) | Nucleophilic Addition-Elimination | Acid catalysis (pH ~5), removal of water. chemtube3d.comlibretexts.org |

This table provides a summary of key reactions involving the amine functionality.

Proposed Mechanisms for Catalytic Reactions involving Norbornane (B1196662) Scaffolds

The rigid bicyclic structure of the norbornane scaffold, as present in this compound, is crucial in certain transition-metal-catalyzed reactions, most notably in palladium/norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction. nih.govnih.gov This strategy allows for the simultaneous functionalization of both the ortho and ipso positions of an aryl halide. nih.gov

While this compound itself is not the catalyst, its norbornane core illustrates the type of structure that facilitates these complex transformations. The general mechanism, using norbornene as the template, proceeds through several key steps: nih.govnih.gov

Formation of Aryl-Pd(II) Species: The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) catalyst, forming an aryl-palladium(II) complex. nih.govnih.gov

Migratory Insertion of Norbornene: The norbornene molecule inserts into the aryl-palladium bond. The strained nature of the norbornene double bond facilitates this step. nih.gov

C-H Activation and Palladacycle Formation: The palladium center then activates an ortho C-H bond on the aryl ring, leading to the formation of a stable five-membered palladacycle intermediate. nih.govnih.gov The rigidity of the norbornane skeleton prevents competing β-hydride elimination, which promotes this desired C-H activation pathway. nih.gov

Reaction with Electrophiles/Nucleophiles: This key palladacycle can then react with various electrophiles and nucleophiles, allowing for the introduction of new functional groups at the ortho and ipso positions. nih.gov

β-Carbon Elimination: The final step involves the elimination of the norbornene molecule (β-carbon elimination) and subsequent reductive elimination to regenerate the Pd(0) catalyst, completing the cycle. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of 3-Phenylnorbornan-2-amine and to confirm its molecular formula through high-resolution measurements. The identity of the compound is routinely confirmed by mass spectrometry, often using electrospray ionization (ESI). cloudfront.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₃H₁₇N), the theoretical exact mass of the protonated molecular ion ([M+H]⁺) is 188.1439. An experimental HRMS measurement confirming this value provides definitive evidence for the molecular formula C₁₃H₁₈N⁺, distinguishing it from any other potential compounds with the same nominal mass.

| Ion Formula | Ion Type | Calculated Exact Mass |

| C₁₃H₁₈N⁺ | [M+H]⁺ | 188.14392 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in the molecule. The identity of this compound is confirmed by its IR spectrum, with signals and interpretation being consistent with the structural formula. cloudfront.netlgcstandards.com

The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium-Weak | Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Norbornane (B1196662) Frame | 2850 - 3000 | Strong | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong | Weak |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the absorption of UV-Vis radiation is typically associated with the presence of chromophores, which are unsaturated functional groups or aromatic systems.

In the case of this compound, the primary chromophore is the phenyl group attached to the norbornane framework. The phenyl ring contains a system of delocalized π-electrons that gives rise to characteristic absorption bands in the UV region. Typically, benzene (B151609) and its simple alkyl derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) in the region of 250-270 nm. The presence of the amine group on the adjacent carbon of the norbornane skeleton may cause a slight shift in the position and intensity of these bands.

While general principles suggest that this compound will absorb in the UV region due to its phenyl substituent, specific experimental data detailing its molar absorptivity (ε) and the precise wavelengths of maximum absorbance (λmax) are not available in the public domain based on the conducted research. The analysis of multiple amines can be complex as many exhibit absorption peaks around a similar wavelength, such as 280 nm. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental process in chemistry used to determine the elemental composition of a compound. For a purified sample of this compound, elemental analysis provides the percentage by mass of each element present—carbon (C), hydrogen (H), and nitrogen (N). This experimental data is then compared against the theoretical composition calculated from its chemical formula to confirm the compound's identity and assess its purity. thermofisher.com

The chemical formula for this compound is C₁₃H₁₇N. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of the compound is approximately 187.29 g/mol .

The calculated theoretical percentages are presented in the table below. Experimental values obtained for a synthesized and purified sample of this compound should closely match these theoretical values to verify its elemental makeup. This technique is a standard quality control measure in organic chemistry and for pharmaceutical compounds. thermofisher.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 83.36% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 9.15% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.48% |

| Total Molecular Weight | 187.29 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique relies on the diffraction of an X-ray beam by the ordered atomic lattice of a crystal. The resulting diffraction pattern is used to generate an electron density map of the molecule, from which the positions of individual atoms can be determined. libretexts.org

For an organic compound like this compound, successful single-crystal X-ray diffraction analysis would provide definitive information on its solid-state structure. Key structural parameters that would be elucidated include:

Bond lengths and bond angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the phenyl group relative to the rigid bicyclic norbornane framework.

Stereochemistry: Unambiguous assignment of the relative stereochemistry of the amine and phenyl substituents (i.e., exo vs. endo and cis vs. trans isomers).

Crystal Packing: Information on how the molecules are arranged in the unit cell, including intermolecular interactions such as hydrogen bonding involving the amine group. nih.govnih.gov

The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions of the crystal. nih.govnih.gov Despite the utility of this technique, a search of available scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. Therefore, specific crystallographic data for this compound is not currently available.

Computational Studies

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). nih.gov These calculations can identify intermediates, and transition states, and determine the energy barriers associated with different reaction pathways. nih.govrsc.org

For reactions involving bicyclic amines like 3-Phenylnorbornan-2-amine, quantum chemical calculations can predict the feasibility of various synthetic routes. For instance, in the synthesis of related compounds, density functional theory (DFT) calculations have been used to explore reaction pathways. researchgate.net Methods like the artificial force-induced reaction (AFIR) can be employed to automatically search for reaction pathways, providing a comprehensive understanding of the reaction network. nih.gov

The study of transition states is a key aspect of these calculations. nih.gov By locating the transition state structure on the PES, researchers can calculate the activation energy, which is crucial for determining the reaction rate. nih.govrsc.org For complex reactions, intrinsic reaction coordinate (IRC) calculations are performed to confirm that the identified transition state connects the correct reactants and products. nih.gov The accuracy of these calculations is often enhanced by using high-level theoretical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), for single-point energy refinements. nih.govresearchgate.net

Kinetic isotope effect (KIE) calculations, which can be compared with experimental data, provide further validation of the computed transition state structures and reaction mechanisms. nih.govbeilstein-journals.org

Conformational Analysis of the Bicyclic Amine System

The rigid bicyclic framework of norbornane (B1196662) significantly influences the conformational freedom of attached substituents. nih.gov Computational methods, including molecular mechanics and quantum chemical calculations, are employed to explore the conformational landscape of this compound and its derivatives.

A study on the conformational profile of 2-amino-3-phenylnorbornane-2-carboxylic acids, which are closely related to this compound, revealed that the norbornane system restricts the molecule to C7-like structures. nih.gov The bulky nature of the bicycle imposes steric constraints on the peptide backbone and limits the possible orientations of the phenyl ring. nih.gov This, in turn, further reduces the flexibility of the molecule. nih.gov

The conformational analysis of similar bicyclic diamine scaffolds has shown the existence of distinct chair-like and boat-like conformations of the ring containing the nitrogen atom, with a relatively low energy barrier between them. montclair.edu However, the introduction of a phenyl group on the endocyclic nitrogen can eliminate this barrier due to the stabilizing interaction between the p-system of the phenyl ring and the lone pair of electrons on the nitrogen. montclair.edu

These computational analyses provide a detailed understanding of the preferred three-dimensional structures of these molecules, which is essential for understanding their interactions with biological targets.

Predictive Modeling of Stereoselectivity

The synthesis of this compound and its analogs often results in the formation of multiple stereoisomers. Predictive modeling using computational methods can be a powerful tool to understand and forecast the stereochemical outcome of these reactions.

Quantum chemical calculations can be used to model the transition states leading to different stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. This approach has been successfully used to rationalize the stereoselectivity in various organic reactions.

For instance, in the context of related bicyclic systems, computational studies have been used to explain the diastereoselectivity of reactions. The calculated energy differences between diastereomeric transition states can be correlated with the experimentally observed product ratios. These models can take into account steric and electronic effects that govern the stereochemical course of the reaction.

The development of accurate predictive models for stereoselectivity is a significant area of research, as it can guide the design of new synthetic strategies to obtain enantiomerically pure compounds, which is often crucial for their biological activity.

Investigation of Intermolecular Interactions in Scaffold Design

The design of new molecular scaffolds with specific binding properties relies on a thorough understanding of intermolecular interactions. Computational methods are invaluable for investigating these interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or a receptor.

Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a protein. These simulations take into account various intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. By analyzing the docked poses, researchers can identify key interactions that contribute to the binding affinity.

Quantum mechanics/molecular mechanics (QM/MM) calculations can provide a more accurate description of the interactions, particularly in the region of the binding site where charge transfer and polarization effects are significant. elifesciences.org These calculations treat the ligand and the immediate active site residues with a higher level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM).

These computational investigations of intermolecular interactions are crucial for structure-based drug design. They allow for the rational modification of the this compound scaffold to enhance its binding affinity and selectivity for a specific target. For example, the introduction of functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein can lead to more potent compounds.

Chemical Derivatization Strategies for Analytical and Synthetic Purposes

Pre-column and Post-column Derivatization for Chromatographic Analysis

In high-performance liquid chromatography (HPLC), derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). The primary goal of these techniques is to improve the detection and separation of analytes that may otherwise be difficult to analyze in their native form. For amines like 3-Phenylnorbornan-2-amine, which may lack a strong chromophore or fluorophore, derivatization is often essential for achieving the desired sensitivity and selectivity in chromatographic analysis.

Pre-column derivatization offers several advantages, including the potential to improve the chromatographic properties of the analyte by, for example, decreasing its polarity, which can lead to better retention on reversed-phase columns. It is a versatile technique that does not typically require additional specialized instrumentation. Post-column derivatization, on the other hand, is performed after the components of the sample have been separated. This method is useful for converting separated analytes into derivatives that are more easily detected.

Introduction of Chromophores and Fluorophores

A key strategy in the derivatization of amines for chromatographic analysis is the introduction of chromophores (light-absorbing groups) or fluorophores (fluorescent groups). This chemical modification allows for the use of highly sensitive UV-Visible or fluorescence detectors, significantly lowering the limits of detection and quantification. By converting this compound into a derivative with strong absorption or fluorescence characteristics, its presence can be more readily and accurately measured even at trace concentrations.

Reagents for Amine Derivatization

A wide array of reagents is available for the derivatization of primary and secondary amines. The choice of reagent depends on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the analytical instrumentation. Commonly used derivatizing agents include:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular pre-column derivatizing agent for the analysis of amino acids and other primary amines.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives. It is often employed in pre-column derivatization for HPLC analysis.

Dansyl Chloride (Dansyl-Cl): Dansyl chloride reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. It is a versatile reagent used in pre-column derivatization for enhancing the detectability of amines.

Dimethylaminonaphthalene-1-sulfonyl Chloride (DMQC-OSu): While specific information on DMQC-OSu is less common, succinimidyl esters, in general, are highly selective for reacting with aliphatic amines, yielding stable derivatives.

Phenylisothiocyanate (PITC): PITC reacts with primary and secondary amines to form phenylthiocarbamoyl (PTC) derivatives. These derivatives are UV-active and can be readily analyzed by reversed-phase HPLC.

The following table provides a summary of these common derivatizing reagents and their applications in amine analysis.

Applications in Organic Synthesis and Catalysis

Use as Chiral Scaffolds and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. ucd.ie The efficacy of an asymmetric catalyst often relies on the design of its chiral ligand, which orchestrates the stereochemical outcome of a reaction. nih.govuwindsor.ca The rigid conformation of the norbornane (B1196662) skeleton in 3-Phenylnorbornan-2-amine provides a well-defined and predictable chiral environment, making it an excellent scaffold for developing new chiral ligands.

The primary amine functionality of this compound serves as a key reactive handle for the synthesis of a diverse array of chiral ligands. By reacting the amine with various electrophiles, a wide range of bidentate and multidentate ligands can be prepared. uwindsor.ca A prominent example is the synthesis of chiral Schiff base ligands, such as Salen-type ligands.

The general synthesis involves the condensation of two equivalents of a chiral primary amine, such as an enantiomerically pure form of this compound, with one equivalent of a salicylaldehyde (B1680747) derivative. This modular approach allows for the tuning of the ligand's steric and electronic properties by modifying either the amine precursor or the salicylaldehyde component. The resulting Salen-type ligand possesses C2-symmetry, a feature known to be highly effective in asymmetric catalysis. The rigid norbornane backbone projects its chiral influence into the catalytic pocket, effectively shielding one face of the coordinated metal center and directing the approach of the substrate.

Beyond Salen ligands, the amine group can be used to synthesize other important ligand classes, including phosphine-amine, oxazoline-amine, and bipyridine-based ligands, further expanding its utility in coordination chemistry and catalysis. dicp.ac.cndicp.ac.cn

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor(s) for Amine Moiety | Key Features | Potential Metal Coordination |

| Schiff Base (Salen-type) | This compound, Salicylaldehyde | C₂-symmetric, tetradentate (N₂, O₂), rigid scaffold | Co, Mn, Cr, Ni, Pd |

| Phosphine-Amine (P,N) | This compound, 2-(Diphenylphosphino)benzaldehyde | Bidentate, hemilabile, combines hard (N) and soft (P) donors | Pd, Rh, Ir, Ru |

| Bisoxazoline (BOX)-Amine | This compound, Chiral oxazoline (B21484) precursors | Bidentate or tridentate, strong stereodirecting groups | Cu, Ni, Zn |

| Bipyridine-Amine | This compound, Functionalized bipyridines | Bidentate (N,N), redox-active, tunable electronics | Ru, Fe, Cu |

Chiral ligands derived from this compound are designed to create a specific three-dimensional environment around a metal center, which is the basis for inducing enantioselectivity. When a prochiral substrate coordinates to the metal-ligand complex, the steric bulk and electronic nature of the ligand favor one pathway of approach over the other, leading to the preferential formation of one enantiomer of the product. ucd.ieuwindsor.ca

For instance, Salen-manganese complexes are well-known catalysts for the asymmetric epoxidation of unfunctionalized olefins. A complex featuring a ligand derived from this compound would be expected to impart high enantioselectivity due to the rigid norbornane framework, which would effectively control the trajectory of the incoming olefin. Similarly, palladium complexes bearing chiral phosphine-amine ligands are highly effective in a variety of asymmetric transformations, including allylic alkylation and C-H activation reactions. researchgate.netnih.gov The defined geometry of the norbornane scaffold helps to enforce a specific conformation in the catalytic intermediate, leading to high levels of stereocontrol. nih.gov

The effectiveness of these ligands has been demonstrated in a range of catalytic reactions, showcasing their potential to achieve high yields and excellent enantioselectivities. dicp.ac.cn

Table 2: Examples of Asymmetric Reactions Catalyzed by Ligand Types

| Reaction Type | Catalyst System Example | Expected Role of Ligand | Potential Enantioselectivity |

| Asymmetric Epoxidation | [Mn(III)-(Salen-norbornane)]Cl | Controls olefin approach to the metal-oxo species | High e.e. |

| Asymmetric C-H Amination | [Cu(I)-(BOX-norbornane)]PF₆ | Creates a chiral pocket for radical interception nih.govchemrxiv.org | Moderate to High e.e. |

| Asymmetric Hydrogenation | [Rh(I)-(P,N-norbornane)(COD)]BF₄ | Differentiates enantiotopic faces of C=C or C=O bonds | High e.e. |

| Asymmetric C-N Coupling | [Pd(II)-(BiIM-norbornane)]Cl₂ | Controls reductive elimination from a chiral metal center nih.govnih.gov | Moderate to High e.e. |

Building Blocks for Complex Molecular Architectures

In chemical synthesis, a "building block" is a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.org this compound, with its distinct functional groups (amine, phenyl ring) and a rigid, stereodefined core, is an ideal building block for constructing sophisticated molecular architectures, from novel heterocyclic systems to constrained peptide mimics. nih.govfrontiersin.org

The primary amine of this compound is a potent nucleophile and a key functional group for the construction of nitrogen-containing heterocycles. nih.gov These structures are ubiquitous in pharmaceuticals and biologically active compounds. The compound can serve as a precursor in condensation reactions with dicarbonyl compounds or their equivalents to form various five- or six-membered rings.

For example, reaction with a 1,3-dicarbonyl compound could yield a dihydropyrimidine (B8664642) derivative, while reaction with a 1,4-dicarbonyl could lead to a substituted pyrrole. Furthermore, intramolecular cyclization strategies could be employed. If the phenyl group were appropriately functionalized (e.g., with an ortho-formyl or ortho-carboxy group), it could undergo cyclization with the amine to form fused heterocyclic systems. The rigid norbornane scaffold would impart a unique three-dimensional topology to the resulting heterocycle, which could be advantageous for binding to biological targets. The use of such precursors allows for the creation of libraries of substituted heterocycles for screening in drug discovery. sigmaaldrich.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. wikipedia.orgnih.gov The incorporation of non-natural amino acids with constrained conformations is a common strategy in peptidomimetic design. mdpi.comsci-hub.se

This compound can be viewed as a constrained analog of phenylalanine. By incorporating it into a peptide sequence, the conformational freedom of the peptide backbone is significantly restricted. The rigid norbornane skeleton can act as a potent inducer of secondary structures, such as β-turns or helical motifs. nih.gov This pre-organization of the peptide chain can lead to higher binding affinity and selectivity for a target receptor. The synthesis involves protecting the amine group and activating the carboxyl group (introduced via modification) for standard solid-phase peptide synthesis (SPPS), allowing for its seamless integration into peptide chains. mdpi.com

Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form key chemical bonds. csic.es this compound can participate in several of these critical transformations.

C-N Coupling: The primary amine is an excellent nucleophile for palladium-catalyzed Buchwald-Hartwig amination reactions. mdpi.comnih.gov This allows for the straightforward arylation or heteroarylation of the amine, connecting the rigid norbornane scaffold to various aromatic systems and further building molecular complexity.

C-H Activation/Coupling: The phenyl group and the norbornane scaffold itself contain numerous C-H bonds that could potentially be functionalized through directed or non-directed C-H activation catalysis. nih.gov For example, ortho-C-H bonds on the phenyl ring could be targeted for arylation, alkenylation, or amination, providing a route to highly substituted derivatives.

C-C Coupling: While the native molecule is not a typical substrate for reactions like Suzuki or Heck coupling, it can be easily modified to participate. For instance, the phenyl group can be halogenated to create an aryl halide, which can then undergo a variety of C-C bond-forming reactions. mdpi.com

The ability to engage in these diverse coupling reactions underscores the value of this compound as a versatile hub for the rapid assembly of complex and functionally rich molecules.

Design of Probes for Modulating Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is a critical area of drug discovery, offering the potential to intervene in disease processes that are often considered challenging to target with traditional small molecules. nih.gov The unique, conformationally constrained structure of the norbornane scaffold makes it an appealing framework for the design of molecules that can mimic peptide secondary structures and interact with the large, often flat surfaces of PPI interfaces.

Research has demonstrated the utility of norbornane-based scaffolds in creating potent modulators of specific protein-protein interactions. For instance, a derivative scaffold, 2-amino-3-(phenylsulfanyl)norbornane-2-carboxylate, has been successfully used to design potent inhibitors of the Rac1-Tiam1 protein-protein interaction. nih.govacs.orgfigshare.com Rac1, a small GTP-binding protein, and its guanine (B1146940) nucleotide exchange factor Tiam1 are involved in cell migration, and their interaction is a target for inhibiting cancer cell metastasis. nih.gov

In one study, a series of compounds with this norbornane scaffold were synthesized and evaluated. acs.org The rigid bicyclic system allowed for the precise spatial arrangement of substituents to interact with "hot spots" on the protein surfaces. The most effective of these compounds was found to inhibit smooth muscle cell migration, demonstrating the potential of this scaffold in creating biologically active probes. nih.govacs.orgfigshare.com The synthesis of these derivatives was achieved on a gram scale, indicating the feasibility of producing these complex molecules for further study. acs.orgfigshare.com

While direct studies on this compound as a PPI modulator are not extensively documented, the success of closely related norbornane amino acid structures provides strong evidence for its potential in this application. researchgate.net The combination of the rigid norbornane backbone, the phenyl group, and the amine functionality in this compound offers multiple points for chemical modification, allowing for the generation of a library of derivatives to probe specific PPIs. The principles learned from the Rac1-Tiam1 inhibitors can be applied to design new probes based on the this compound core.

Development of Novel Synthetic Methodologies Based on Norbornane Reactivity

The synthesis of this compound and its derivatives has been approached through various chemical strategies, reflecting the versatility of norbornane chemistry. These methodologies are crucial for accessing this and other related compounds for further investigation in catalysis and medicinal chemistry.

One of the well-documented methods for synthesizing this compound involves a two-step process starting from norbornene. The initial step is the formation of an imine intermediate through the reaction of norbornene with a phenyl-substituted amine in a polar aprotic solvent. This is followed by the reduction of the imine using a reducing agent like lithium aluminum hydride (LAH) to yield the final product.

Another prominent synthetic route is through phthalimide (B116566) alkylation. This method involves treating the desired precursor with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) under reflux conditions. This route is noted for its high yields and purity, making it suitable for larger-scale production.

The reactivity of the amine group in this compound allows for further derivatization. For example, it can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. An important derivative is N-ethyl-3-phenylnorbornan-2-amine, also known as Fencamfamine, which has been studied as a central nervous system stimulant. The synthesis of the related N-methyl derivative, Camfetamine, has also been described. core.ac.uk

Emerging synthetic approaches include photocatalytic amination. Preliminary research has shown the potential of using iridium-based photocatalysts for the synthesis of norbornane derivatives under mild reaction conditions. Although yields are currently moderate, this method represents a more modern and potentially greener alternative to traditional synthetic routes.

Below is a comparative table of the primary synthetic methodologies for this compound:

Table 1: Comparison of Synthetic Routes to this compound| Method | Key Reagents | Solvent | Key Conditions | Reported Yield | Notes |

|---|---|---|---|---|---|

| Imine Reduction | Norbornene, Phenylamine, Lithium Aluminum Hydride (LAH) | Tetrahydrofuran or Diethyl Ether | Inert atmosphere, controlled temperature (0–25°C) for reduction | 65–78% | Suitable for lab-scale synthesis; LAH requires careful handling. |

| Phthalimide Alkylation | Phthalimide precursor, Hydrazine hydrate (80%) | Methanol | Reflux (26–28 hours) | 95–99% | High yield and purity, optimized for industrial applications. |

Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives

Future work should aim to move beyond classical synthetic routes to explore more innovative and efficient methods for creating complex derivatives of 3-phenylnorbornan-2-amine. Research in this area could focus on:

Modular Synthesis Approaches: Developing modular strategies where different fragments of the molecule can be easily and efficiently coupled. For instance, methods involving the synthesis of aryl amines from precursors like 3-alkynyl-2-pyrones could be adapted. rsc.org This would allow for the rapid generation of a library of derivatives with diverse substitution patterns on the phenyl ring.

Late-Stage Functionalization: Investigating C-H activation and other late-stage functionalization techniques to introduce new chemical handles onto the norbornane (B1196662) framework or the phenyl group. This would provide access to novel derivatives that are difficult to synthesize using traditional methods.

Multi-component Reactions: Designing one-pot, multi-component reactions to construct complex molecular architectures based on the this compound core in a single step. The Kabachnik-Fields reaction, a three-component reaction for synthesizing α-amino phosphonates, serves as an example of how aldehydes, amines, and phosphites can be combined efficiently. researchgate.net Similar strategies could be developed for this specific amine.

Advanced Stereochemical Control and Stereoselective Synthesis

The stereochemistry of this compound is crucial for its interaction with biological targets. Therefore, achieving precise control over the spatial arrangement of its substituents is a critical research goal.